7-O-Desmethyl Temsirolimus

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

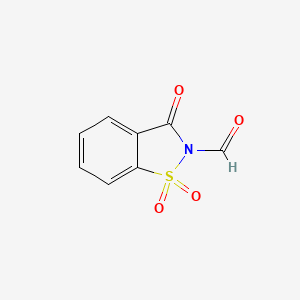

7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound known for its potent antitumor properties. It is chemically identified as C55H85NO16 with a molecular weight of 1016.28 g/mol . This compound is often used as an impurity standard in the pharmaceutical industry and is a significant metabolite in the metabolic pathway of Temsirolimus .

準備方法

The preparation of 7-O-Desmethyl Temsirolimus involves the in vitro metabolism of Temsirolimus using human liver microsomes and recombinant human cytochrome P450 enzymes, particularly CYP3A4 . The process includes incubation of Temsirolimus with these enzymes, followed by separation and purification of the metabolites using techniques such as silica gel chromatography and semi-preparative reverse-phase high-performance liquid chromatography (HPLC) .

化学反応の分析

7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: This includes demethylation reactions where a methyl group is replaced by a hydrogen atom.

Common reagents used in these reactions include NADPH-regenerating systems and phosphate buffer solutions . Major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus .

科学的研究の応用

7-O-Desmethyl Temsirolimus has several applications in scientific research:

作用機序

7-O-Desmethyl Temsirolimus exerts its effects by inhibiting the mTOR pathway, similar to its parent compound, Temsirolimus . It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, reducing cell proliferation .

類似化合物との比較

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

- 23-Hydroxy Temsirolimus

- 24-Hydroxy Temsirolimus

- 12-Hydroxy Temsirolimus

- Hydroxy-piperidine Temsirolimus

- 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

特性

CAS番号 |

408321-08-4 |

|---|---|

分子式 |

C55H85NO16 |

分子量 |

1016.276 |

InChI |

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |

InChIキー |

CJDQIEOIQZFHOU-HNWJUJSNSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |

同義語 |

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)

![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)